molecular formula C23H31N5O2S B3017232 N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 922068-36-8

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B3017232
CAS No.: 922068-36-8
M. Wt: 441.59
InChI Key: ODHCFEQVDDAHFW-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a combination of indole, piperazine, and thiophene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide likely involves multiple steps, including:

    Formation of the indole derivative: This could involve the alkylation of indole with a methyl group.

    Piperazine incorporation: The piperazine ring might be introduced through a nucleophilic substitution reaction.

    Thiophene attachment: The thiophene moiety could be added via a cross-coupling reaction.

    Oxalamide formation: The final step would involve the formation of the oxalamide linkage, possibly through the reaction of an oxalyl chloride with the amine groups of the intermediate compounds.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the indole or thiophene rings.

    Reduction: Reduction reactions could target the oxalamide linkage or the piperazine ring.

    Substitution: Substitution reactions might occur at various positions on the indole, piperazine, or thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in areas like oncology, neurology, or infectious diseases.

Industry

In industry, it might find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it interacts with receptors, it could modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(1-methylindolin-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
  • N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
  • N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)acetamide

Uniqueness

The uniqueness of N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2S/c1-26-9-11-28(12-10-26)21(17-5-6-20-18(14-17)7-8-27(20)2)16-25-23(30)22(29)24-15-19-4-3-13-31-19/h3-6,13-14,21H,7-12,15-16H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHCFEQVDDAHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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